An In-depth Technical Guide to Methyl-DL-leucine: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Methyl-DL-leucine: Properties, Synthesis, and Applications in Drug Development
This guide provides an in-depth exploration of methyl-DL-leucine, a non-canonical amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into the core attributes of two primary isomers, N-Methyl-DL-leucine and α-Methyl-DL-leucine, examining their unique chemical properties, synthesis methodologies, and their strategic applications in modern pharmacology. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the rationale for their use in creating more effective therapeutics.
Introduction: The Rationale for Leucine Methylation
Leucine, a fundamental branched-chain amino acid, is a critical component of protein synthesis and a key activator of the mTOR signaling pathway, which regulates cell growth and proliferation.[1] However, in its natural form, its utility in peptide-based therapeutics is often limited by rapid enzymatic degradation and poor oral bioavailability. Methylation, the addition of a methyl group, is a strategic chemical modification that addresses these limitations.[2] This guide will focus on two key methylated variants of DL-leucine (the racemic mixture of D and L enantiomers):
-
N-Methyl-DL-leucine: Methylation occurs on the alpha-amino group.
-
α-Methyl-DL-leucine: Methylation occurs at the alpha-carbon.
These seemingly minor structural changes impart profound effects on the molecule's physicochemical and biological properties, making them valuable tools in drug discovery.[3]
Nomenclature and Physicochemical Properties
A clear understanding of the fundamental properties of these compounds is essential for their effective application. The following tables summarize the key identifiers and physicochemical properties of N-Methyl-DL-leucine and α-Methyl-DL-leucine.
Table 1: Compound Identification
| Property | N-Methyl-DL-leucine | α-Methyl-DL-leucine |
| IUPAC Name | 2-(Methylamino)-4-methylpentanoic acid | 2-Amino-2,4-dimethylpentanoic acid[4] |
| Synonyms | DL-N-Methylleucine | (RS)-2-Amino-2,4-dimethylpentanoic acid, α-Me-DL-Leu-OH[5] |
| CAS Number | 2566-33-8 | 144-24-1[4] |
| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂[4] |
| Molecular Weight | 145.20 g/mol | 145.20 g/mol [4] |
Table 2: Physicochemical Properties
| Property | N-Methyl-DL-leucine | α-Methyl-DL-leucine |
| Appearance | White to off-white powder | White powder[5] |
| Melting Point | Not available | 300 °C[6] |
| Boiling Point | Not available | 236°C at 760 mmHg (Predicted)[6] |
| Solubility | Soluble in water (as hydrochloride salt) | Data not readily available |
| pKa (Predicted) | Strongest Acidic: 2.42, Strongest Basic: 10.58 | Data not readily available |
Biological Significance and Mechanism of Action
The strategic placement of a methyl group on the leucine scaffold dramatically alters its interaction with biological systems.
N-Methyl-DL-leucine: Enhancing Pharmacokinetics
N-methylation is a cornerstone of peptidomimetic chemistry, primarily because it enhances a peptide's drug-like properties.[1] The causality is rooted in the replacement of an amide proton with a methyl group.
-
Increased Proteolytic Stability: The N-methylated peptide bond is sterically hindered, making it a poor substrate for proteases that would otherwise rapidly cleave the peptide in vivo.[2]
-
Enhanced Membrane Permeability and Oral Bioavailability: The removal of the amide proton reduces the molecule's ability to form hydrogen bonds, which in turn increases its lipophilicity.[7] This allows the peptide to more readily cross cellular membranes, a critical factor for improving oral absorption.[3]
The diagram below illustrates how N-methylation can improve the properties of a peptide therapeutic.
Caption: Impact of N-Methylation on Peptide Drug Properties.
α-Methyl-DL-leucine: Enforcing Conformational Rigidity
The introduction of a methyl group at the alpha-carbon provides a different set of advantages, primarily by imposing steric constraints.
-
Conformational Locking: The α-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) angles. This pre-organizes the peptide into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
-
Inhibition of Racemization: The α-proton is susceptible to abstraction under certain chemical conditions, leading to racemization. Replacing this proton with a methyl group prevents this, ensuring stereochemical integrity during synthesis and in vivo.
Synthesis of Methyl-DL-leucine Derivatives
The synthesis of these unnatural amino acids requires specific chemical strategies. The following are representative protocols that illustrate the core chemical principles.
Representative Synthesis of N-Methyl-DL-leucine
A common approach for N-methylation involves the formation of an oxazolidinone intermediate from the parent amino acid, followed by reductive cleavage.[7]
Experimental Protocol: N-Methylation via Oxazolidinone Intermediate
-
Oxazolidinone Formation:
-
Suspend DL-leucine (1 equivalent) in toluene.
-
Add paraformaldehyde (excess) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting oxazolidinone intermediate by chromatography.
-
-
Reductive Cleavage:
-
Dissolve the purified oxazolidinone (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a reducing agent, such as triethylsilane (excess), and a Lewis acid, such as trifluoroacetic acid.
-
Stir the reaction at room temperature until the oxazolidinone is fully consumed (monitored by TLC).
-
Quench the reaction carefully with a basic solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent.
-
Dry the organic layers, concentrate under reduced pressure, and purify the crude N-Methyl-DL-leucine by recrystallization or chromatography.[8]
-
The causality here lies in the temporary protection of the carboxyl and amino groups within the oxazolidinone ring, which directs the subsequent reduction to cleave the ring and leave a methyl group on the nitrogen atom.
Caption: Synthesis workflow for N-Methyl-DL-leucine.
Representative Synthesis of α-Methyl-DL-leucine
The synthesis of α-methylated amino acids can be achieved through methods like the Strecker synthesis or by alkylating a protected amino acid precursor. A multi-step chemical synthesis is often employed.[9]
Experimental Protocol: Synthesis via Bromination and Ammonolysis
-
α-Bromination:
-
React 4-methyl-2-pentanone with a suitable brominating agent (e.g., N-bromosuccinimide) in the presence of an acid catalyst to form α-bromo-4-methyl-2-pentanone.
-
-
Ammonolysis:
-
Treat the α-bromo ketone with an excess of ammonia. This nucleophilic substitution reaction replaces the bromine atom with an amino group, forming an α-amino ketone.
-
-
Oxidation and Hydrolysis:
-
The α-amino ketone is then oxidized (e.g., using hydrogen peroxide) and subsequently hydrolyzed under acidic conditions to yield α-Methyl-DL-leucine.
-
-
Purification:
-
The final product is purified from the reaction mixture by techniques such as ion-exchange chromatography or recrystallization.[8]
-
This process is self-validating in that the purity and identity of the final product can be confirmed at each step using standard analytical techniques.
Analytical Characterization
The purity and identity of synthesized Methyl-DL-leucine must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.
Protocol: HPLC Analysis of Methyl-DL-leucine
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.
-
Derivatization (Pre-column): React the amino acid with a derivatizing agent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to make it detectable by UV or fluorescence detectors.[10]
-
Chromatography:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[11]
-
Detection: UV detector (for PITC derivatives) or fluorescence detector (for OPA derivatives).
-
-
Quantification: Compare the peak area of the sample to a standard curve prepared from a known concentration of a reference standard.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals to look for include:
-
For N-Methyl-DL-leucine: A singlet in the ¹H NMR spectrum corresponding to the N-methyl protons.
-
For α-Methyl-DL-leucine: A singlet in the ¹H NMR spectrum for the α-methyl protons and the absence of the α-proton signal that would be present in leucine.[12]
Applications in Drug Development
The unique properties of methylated leucines make them highly valuable in the development of new therapeutics, particularly peptide-based drugs.[3]
-
Improving Peptide Therapeutics: As discussed, incorporating these unnatural amino acids can enhance metabolic stability, improve oral bioavailability, and increase binding affinity.[1][2] This has been a successful strategy in developing peptide drugs for a range of diseases, from metabolic disorders to cancer.
-
Probing Biological Systems: Isotopically labeled versions of methyl-leucines are used in NMR studies to investigate protein structure and dynamics in large and complex systems.[13]
-
Development of Novel Pharmaceuticals: These compounds serve as building blocks in the synthesis of small molecule drugs, where their steric and electronic properties can be leveraged to optimize drug-target interactions.[5] For example, α-methylated amino acids are used in the development of protease inhibitors.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling methyl-DL-leucine derivatives.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
N-Methyl-DL-leucine and α-Methyl-DL-leucine are powerful tools in the arsenal of the medicinal chemist and drug development scientist. Through strategic methylation, the inherent limitations of natural leucine can be overcome, leading to the creation of more stable, bioavailable, and potent therapeutics. A thorough understanding of their synthesis, properties, and the causal mechanisms behind their advantages is crucial for their successful application in the next generation of pharmaceuticals.
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National Center for Biotechnology Information. (n.d.). Leucine Biosynthesis. In PubChem Pathways. Retrieved from [Link]
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Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000042 - L-Leucine. Retrieved from [Link]
- Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 5(25), 15473-15479.
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ClinicalTrials.gov. (n.d.). Influence of Leucine Enriched Amino Acids on Myofibrillar and Collagen Protein Synthesis. Retrieved from [Link]
- Soloshonok, V. A., & Sorochinsky, A. E. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6562.
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PrepChem.com. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. Retrieved from [Link]
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